molecular formula C18H21ClN2O4S B239327 1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine

1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine

Cat. No. B239327
M. Wt: 396.9 g/mol
InChI Key: MUFHQEJCULWHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine, also known as CSP, is a piperazine derivative that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 1995 by a group of researchers at Pfizer, and since then, its unique chemical structure has been the subject of numerous studies.

Mechanism of Action

1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine acts as an SSRI by inhibiting the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By increasing the levels of serotonin in the brain, 1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine can alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
In addition to its effects on serotonin levels, 1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has been shown to have other biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as serotonin. 1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine in lab experiments is its selectivity for serotonin reuptake inhibition, which can make it a useful tool for studying the role of serotonin in the brain. However, one limitation of 1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine is its relatively low potency compared to other SSRIs, which may make it less effective in certain applications.

Future Directions

There are several potential future directions for research on 1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has antioxidant properties that may be beneficial in protecting neurons from damage. Another potential area of research is the development of more potent derivatives of 1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine that could be used in the treatment of depression and anxiety disorders.

Synthesis Methods

The synthesis of 1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine involves a multi-step process that begins with the reaction of 4-chlorophenylhydrazine with ethyl 2,5-dimethoxybenzoate to form the corresponding hydrazone. This intermediate is then reacted with p-toluenesulfonyl chloride to yield the sulfonylated hydrazone, which is subsequently cyclized with triethylamine to form 1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine.

Scientific Research Applications

1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has been the subject of numerous studies due to its potential therapeutic applications. One area of research has focused on the compound's potential as a treatment for depression and anxiety disorders. Studies have shown that 1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine acts as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain and can alleviate symptoms of depression and anxiety.

properties

Product Name

1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine

Molecular Formula

C18H21ClN2O4S

Molecular Weight

396.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21ClN2O4S/c1-24-16-7-8-17(25-2)18(13-16)26(22,23)21-11-9-20(10-12-21)15-5-3-14(19)4-6-15/h3-8,13H,9-12H2,1-2H3

InChI Key

MUFHQEJCULWHDC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.